VINYLTRI-T-BUTOXYSILANE

Description

BenchChem offers high-quality VINYLTRI-T-BUTOXYSILANE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about VINYLTRI-T-BUTOXYSILANE including the price, delivery time, and more detailed information at info@benchchem.com.

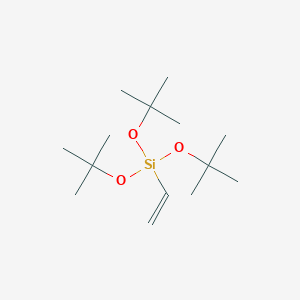

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-tris[(2-methylpropan-2-yl)oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O3Si/c1-11-18(15-12(2,3)4,16-13(5,6)7)17-14(8,9)10/h11H,1H2,2-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRPSOKLSZSNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Si](C=C)(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968327 | |

| Record name | Tri-tert-butoxy(ethenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5356-88-7 | |

| Record name | Tris(1,1-dimethylethoxy)ethenylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5356-88-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silyl peroxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005356887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tri-tert-butoxy(ethenyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(tert-butoxy)vinylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.948 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Unique Profile of a Sterically Hindered Silane

An In-Depth Technical Guide to Vinyltri-t-butoxysilane: Properties, Reactivity, and Applications

Vinyltri-t-butoxysilane (VTBS) is an organosilicon compound distinguished by a unique molecular architecture that offers a finely tuned balance of reactivity and stability.[1] Its structure features a central silicon atom bonded to a reactive vinyl group (-CH=CH₂) and three bulky tert-butoxy groups (-O-C(CH₃)₃).[1] This combination is not accidental; it is precisely this design that imparts the specific properties leveraged in advanced materials science. The vinyl group serves as a polymerizable handle, allowing VTBS to be integrated into organic polymer networks.[1] Concurrently, the three sterically imposing tert-butoxy groups significantly moderate the reactivity of the silicon center, particularly towards hydrolysis.[1] Unlike more common alkoxysilanes, such as those with methoxy or ethoxy groups that react rapidly with ambient moisture, VTBS exhibits a controlled, slower hydrolysis rate.[1] This reduced sensitivity allows for longer shelf-life in formulations and more controlled processing, making it a valuable component in high-performance coatings, adhesives, and organic-inorganic hybrid materials.[1] This guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and applications of VTBS for researchers and professionals in materials science and chemical synthesis.

Physicochemical Properties

The physical characteristics of Vinyltri-t-butoxysilane are a direct consequence of its molecular structure. The bulky tert-butoxy groups influence its physical state, boiling point, and density.

| Property | Value | Source(s) |

| CAS Number | 5356-88-7 | [1][2] |

| Molecular Formula | C₁₄H₃₀O₃Si | [1][2][3] |

| Molecular Weight | 274.47 g/mol | [1][2][3] |

| Boiling Point | 54 °C at 2 mmHg266.5 ± 9.0 °C at 760 mmHg | [1][2][3] |

| Density | 0.869 g/cm³ | [1][2] |

| Flash Point | 79 °C (174 °F) | [1][2] |

| Hydrolytic Sensitivity | 4: No reaction with water under neutral conditions | [2] |

| InChI Key | BQRPSOKLSZSNAR-UHFFFAOYSA-N | [1] |

Chemical Reactivity and Mechanistic Insights

The chemistry of VTBS is dominated by two key functionalities: the Si-O-C bonds of the tert-butoxy groups and the C=C double bond of the vinyl group.

Hydrolysis: A Controlled Pathway to Silanols

The hydrolysis of the tert-butoxy groups to form silanol (Si-OH) groups is a critical first step in many of its applications, particularly as a coupling agent or crosslinker.[1] The kinetics of this reaction are highly dependent on pH and temperature.[1]

-

Mechanism: The process is catalyzed by both acids and bases.[1]

-

Under acidic conditions , a proton attacks the oxygen of the tert-butoxy group, making it a better leaving group (tert-butanol).

-

Under basic conditions , a hydroxide ion directly attacks the electrophilic silicon atom.[1]

-

-

Steric Hindrance: The defining feature of VTBS hydrolysis is the rate-limiting effect of the bulky tert-butoxy groups. This steric hindrance significantly slows the reaction compared to less hindered alkoxysilanes, providing a wider processing window.[1] Increasing the temperature provides the necessary activation energy to overcome this barrier and accelerates the hydrolysis rate.[1]

The subsequent condensation of the newly formed silanol groups with each other or with hydroxyl groups on an inorganic substrate (like silica or metal oxides) leads to the formation of stable siloxane (Si-O-Si) bonds.

Caption: Nucleophilic substitution synthesis of VTBS.

Experimental Protocol: Synthesis via Nucleophilic Substitution

-

Setup: A dry, multi-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents: The flask is charged with a solution of potassium tert-butoxide in a dry, inert solvent like tetrahydrofuran (THF).

-

Reaction: Trichlorovinylsilane is added dropwise to the stirred tert-butoxide solution. The reaction is often exothermic and may require cooling to maintain a controlled temperature.

-

Workup: After the addition is complete, the reaction mixture is typically stirred for several hours to ensure completion. The precipitated potassium chloride (KCl) salt is removed by filtration.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield pure vinyltri-t-butoxysilane. [1][2]

Alkoxysilylation

An alternative route is the reaction of a vinyl-containing halosilane with tert-butanol, often in the presence of a base like triethylamine to act as a hydrogen halide scavenger. [1]This base neutralizes the HCl formed during the reaction, driving the equilibrium toward the product. [1]

Advanced Analytical Characterization

A suite of spectroscopic techniques is essential for confirming the structure and purity of Vinyltri-t-butoxysilane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides a detailed map of the chemical environments of the hydrogen, carbon, and silicon nuclei.

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Source |

| ¹H | Vinyl (-CH=CH₂) | 5.8 - 6.2 (complex multiplet) | [1] |

| ¹H | tert-Butoxy (-C(CH₃)₃) | ~1.3 (sharp singlet) | [1] |

| ¹³C | Vinyl (-C H=) | ~138 | [1] |

| ¹³C | Vinyl (=C H₂) | ~132 | [1] |

| ¹³C | tert-Butoxy (-C (CH₃)₃) | ~73 | [1] |

| ¹³C | tert-Butoxy (-C(C H₃)₃) | ~31 | [1] |

| ²⁹Si | Si(O-t-Bu)₃(Vinyl) | -80 to -90 | [1] |

Vibrational Spectroscopy (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the key functional groups within the molecule by their characteristic vibrational frequencies.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Source |

| C-H Stretch | Vinyl, tert-Butoxy | 2900 - 3100 | [1] |

| C=C Stretch | Vinyl | 1590 - 1610 | [1] |

| Si-O-C Stretch | Alkoxysilane | 1050 - 1100 | [1] |

| C-H Bend | Vinyl, tert-Butoxy | 1300 - 1500 | [1] |

Applications in Materials Science

The dual functionality of VTBS makes it a versatile molecule in several fields.

-

Adhesion Promoter and Coupling Agent: Its primary application is to enhance the bond between inorganic substrates (like glass, silica, and metal oxides) and organic polymers. [1]The alkoxysilane end hydrolyzes and bonds to the inorganic surface, while the vinyl group polymerizes with the organic matrix, forming a covalent bridge across the interface.

-

Crosslinking Agent: VTBS can be incorporated into polymers to create crosslinked networks, improving properties like hardness, solvent resistance, and thermal stability. [1]* Surface Modification: It is used to modify the surfaces of materials like silica and metal oxides to make them more compatible with organic media or to introduce new functionality. [1]* Precursor for Thin Films: In the semiconductor industry, VTBS can serve as a precursor in chemical vapor deposition (CVD) processes to create silicon-containing thin films with specific dielectric properties. [1]

Caption: VTBS acting as a coupling agent.

Safety and Handling

Vinyltri-t-butoxysilane is a chemical that must be handled with appropriate safety precautions.

-

Hazards: It is associated with skin, eye, and respiratory irritation. [2]* Handling:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing. [4] * Keep away from sources of ignition as vapors may form explosive mixtures with air at elevated temperatures. * Store in a tightly closed container in a cool, dry place. [5]* First Aid:

-

Skin Contact: Remove contaminated clothing immediately and rinse the skin with plenty of water. * Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. [2][4] * Inhalation: Move the person to fresh air. Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information before handling this compound.

-

References

Sources

VINYLTRI-T-BUTOXYSILANE synthesis from vinyltrichlorosilane and tert-butanol

An In-Depth Technical Guide to the Synthesis of Vinyltri-t-butoxysilane

This guide provides a comprehensive overview of the synthesis of vinyltri-t-butoxysilane, a versatile organosilicon compound, through the reaction of vinyltrichlorosilane and tert-butanol. Tailored for researchers, chemists, and professionals in materials science and drug development, this document delves into the core chemical principles, a detailed experimental protocol, critical safety considerations, and analytical validation methods. The content is structured to offer not just a procedure, but a foundational understanding of the synthesis, empowering researchers to optimize and troubleshoot the process effectively.

Introduction: The Significance of Vinyltri-t-butoxysilane

Vinyltri-t-butoxysilane is a valuable silane coupling agent and an intermediate in organic and materials synthesis. Its unique structure, featuring a reactive vinyl group and bulky tert-butoxy groups, imparts specific properties that are leveraged in various applications. The vinyl group allows for participation in polymerization reactions (e.g., as a comonomer or crosslinking agent), while the tert-butoxy groups can be hydrolyzed to form reactive silanol groups. This dual functionality makes it a key component in the formulation of adhesives, sealants, coatings, and as a surface modifier for inorganic materials to improve their compatibility with organic polymers. The synthesis from vinyltrichlorosilane and tert-butanol is a common and scalable laboratory method.

Foundational Chemistry: Reaction Mechanism

The synthesis of vinyltri-t-butoxysilane from vinyltrichlorosilane and tert-butanol is a classic nucleophilic substitution reaction at a silicon center. The silicon atom in vinyltrichlorosilane is highly electrophilic due to the three electron-withdrawing chlorine atoms, making it susceptible to attack by nucleophiles.

The core transformation involves three key steps:

-

Nucleophilic Attack: The oxygen atom of tert-butanol, acting as a nucleophile, attacks the electrophilic silicon atom of vinyltrichlorosilane.

-

Leaving Group Departure: A chloride ion is displaced. This step is repeated three times to replace all chlorine atoms with tert-butoxy groups.

-

Byproduct Neutralization: Each substitution step produces one equivalent of hydrogen chloride (HCl).[1] This acidic byproduct can catalyze undesirable side reactions, such as the hydrolysis of the silane if moisture is present. To drive the reaction to completion and prevent these side reactions, a tertiary amine base, such as triethylamine (Et₃N) or pyridine, is used as an HCl scavenger.[1] The base reacts with HCl to form a stable and easily removable ammonium salt (e.g., triethylammonium chloride), shifting the equilibrium towards the product.[1]

The bulky nature of the tert-butanol nucleophile introduces significant steric hindrance. This steric crowding around the silicon atom makes each successive substitution slower than the last. Careful control of reaction conditions is therefore essential to ensure complete substitution and achieve a high yield of the desired trisubstituted product.[1]

Caption: Reaction mechanism for the synthesis of Vinyltri-t-butoxysilane.

Detailed Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis. All operations must be conducted in a well-ventilated fume hood, and anhydrous conditions must be maintained throughout the reaction.

Reagents and Equipment

| Reagent/Equipment | Quantity/Specification | Purpose |

| Vinyltrichlorosilane (VTCS) | 161.5 g (1.0 mol) | Silicon electrophile |

| tert-Butanol | 244.6 g (3.3 mol, 1.1 eq. per Cl) | Nucleophile |

| Triethylamine (Et₃N) | 334.0 g (3.3 mol) | HCl scavenger |

| Anhydrous Toluene | 1.5 L | Reaction solvent |

| 3-Neck Round Bottom Flask | 3 L, oven-dried | Reaction vessel |

| Addition Funnel | 500 mL, oven-dried | Controlled addition of reagents |

| Mechanical Stirrer | - | Efficient mixing |

| Condenser with Drying Tube | - | Prevent moisture entry, control reflux |

| Thermometer | - | Monitor reaction temperature |

| Heating Mantle/Ice Bath | - | Temperature control |

| Inert Gas Supply (N₂ or Ar) | - | Maintain anhydrous/inert atmosphere |

| Filtration Apparatus | Buchner funnel, filter flask | Removal of triethylammonium chloride salt |

| Rotary Evaporator | - | Solvent removal |

| Fractional Distillation Setup | - | Purification of the final product |

Step-by-Step Synthesis Workflow

-

System Preparation: Assemble the 3-neck flask with the mechanical stirrer, condenser (fitted with a drying tube), and addition funnel. Flame-dry the entire apparatus under a stream of inert gas (N₂ or Ar) to remove any adsorbed moisture. Allow the system to cool to room temperature under a positive pressure of inert gas.

-

Reagent Charging: Charge the flask with vinyltrichlorosilane (1.0 mol) and anhydrous toluene (1.0 L). Begin stirring and cool the solution to 0-5 °C using an ice bath.

-

Reagent Addition: In a separate dry flask, prepare a solution of tert-butanol (3.3 mol) and triethylamine (3.3 mol) in anhydrous toluene (500 mL). Transfer this solution to the addition funnel.

-

Reaction Execution: Add the tert-butanol/triethylamine solution dropwise to the stirred vinyltrichlorosilane solution over 2-3 hours. It is critical to maintain the reaction temperature below 10 °C during the addition to control the exothermic reaction and minimize side product formation. A white precipitate of triethylammonium chloride will form.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir at room temperature for an additional 12-16 hours to ensure the reaction goes to completion.

-

Work-up - Salt Removal: Filter the reaction mixture under an inert atmosphere (to prevent moisture ingress) to remove the triethylammonium chloride precipitate. Wash the filter cake with a small amount of anhydrous toluene to recover any entrained product.

-

Work-up - Solvent Removal: Combine the filtrate and the washings. Remove the toluene and any excess triethylamine using a rotary evaporator.

-

Purification: The crude liquid residue is purified by fractional distillation under reduced pressure.[1] This is necessary to separate the desired product from any partially substituted silanes or other impurities. The boiling point of vinyltri-t-butoxysilane is approximately 54 °C at 2 mmHg.[2]

Caption: Step-by-step experimental workflow for the synthesis.

Product Characterization and Analysis

Post-synthesis, it is crucial to verify the identity and purity of the vinyltri-t-butoxysilane.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is a primary tool for structural confirmation.[1] Expect to see a characteristic multiplet for the vinyl group protons (CH=CH₂) typically in the range of 5.8-6.2 ppm. A sharp singlet corresponding to the 27 protons of the three tert-butoxy groups ((CH₃)₃C-O-) will be prominent around 1.3 ppm. The disappearance of the tert-butanol hydroxyl proton signal confirms reaction completion.

-

¹³C NMR: Will show signals for the vinyl carbons and the quaternary and methyl carbons of the tert-butoxy groups.

-

²⁹Si NMR: Provides information about the silicon environment. A single peak will confirm the presence of a single silicon species.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands to look for include Si-O-C stretching (~1070 cm⁻¹), C=C stretching of the vinyl group (~1600 cm⁻¹), and C-H stretching bands. The absence of a broad O-H stretch (~3300 cm⁻¹) indicates the removal of unreacted tert-butanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the distilled product, while MS will show the molecular ion peak and characteristic fragmentation pattern, confirming the molecular weight of 274.47 g/mol .[2]

Critical Safety and Handling Protocols

The reagents used in this synthesis are hazardous, and strict adherence to safety protocols is mandatory.

-

Vinyltrichlorosilane (VTCS):

-

Hazards: Highly flammable liquid and vapor.[3] It is corrosive and reacts violently with water, moisture, or alcohols to produce large quantities of toxic and corrosive hydrogen chloride (HCl) gas.[4] Inhalation can cause severe respiratory irritation.[4]

-

Handling: Always handle in a chemical fume hood.[5] Wear neoprene or nitrile rubber gloves, chemical safety goggles, and a face shield.[3] All equipment must be properly grounded to prevent static discharge, which can ignite vapors.[4][6] Store under an inert atmosphere, away from moisture and sources of ignition.[5]

-

-

tert-Butanol:

-

Hazards: Flammable liquid and vapor. Causes skin irritation and serious eye irritation. May cause respiratory irritation.

-

Handling: Wear appropriate PPE, including gloves and eye protection. Keep away from heat and open flames.

-

-

Triethylamine:

-

Hazards: Flammable, corrosive, and toxic.

-

Handling: Handle in a fume hood with appropriate PPE.

-

-

Spill & Emergency Procedures:

-

In case of a VTCS spill, evacuate the area and eliminate all ignition sources.[4] Contain the spill with a non-combustible absorbent material like sand or earth. Do NOT use water or water-based absorbents.[3][4] For skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[4] Ensure emergency eye wash stations and safety showers are readily accessible.[3][5]

-

Troubleshooting and Optimization Strategies

| Issue | Potential Cause | Recommended Solution |

| Low Yield | 1. Incomplete reaction. 2. Moisture contamination. 3. Loss during work-up. | 1. Increase reaction time or slightly warm the mixture (e.g., to 40 °C) after initial stirring. 2. Ensure all glassware is rigorously dried and use anhydrous solvents. Maintain a positive inert gas pressure. 3. Ensure efficient transfer and washing during filtration. |

| Product Contamination | 1. Incomplete substitution (presence of di- or mono-substituted silanes). 2. Hydrolysis of VTCS or product. | 1. Use a slight excess of the tert-butanol/triethylamine solution (e.g., 1.1 equivalents per chlorine atom) to drive the reaction to completion.[1] 2. Maintain strict anhydrous conditions throughout the synthesis and work-up. |

| Difficult Filtration | The triethylammonium chloride salt is very fine and can clog the filter paper. | Place a layer of Celite or diatomaceous earth over the filter paper to create a filter aid bed. This improves filtration speed and efficiency. |

References

-

Gelest, Inc. (2015). VINYLTRICHLOROSILANE Safety Data Sheet. Retrieved from [Link]

-

TMP Chem. (2020). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 1: Prelab Lecture. YouTube. Retrieved from [Link]

-

The Royal Society of Chemistry. (2017). A SN1 Reaction: Synthesis of tert-Butyl Chloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Hydrolysis Kinetics of Vinyltri-t-butoxysilane Under Acidic and Basic Conditions

Abstract

Vinyltri-t-butoxysilane (VTBS) is a unique organosilane coupling agent characterized by a reactive vinyl group and three sterically bulky tert-butoxy groups. This combination imparts a significantly reduced rate of hydrolysis compared to conventional methoxy- or ethoxy-substituted silanes, offering advantages in controlled surface modification and formulation stability.[1] This technical guide provides a comprehensive examination of the hydrolysis kinetics of VTBS under both acidic and basic conditions. We will explore the underlying reaction mechanisms, the profound influence of steric hindrance, and present detailed, field-proven methodologies for the kinetic analysis of this slow-hydrolyzing silane. This document is intended for researchers, scientists, and drug development professionals who utilize silane chemistry for surface functionalization, nanoparticle modification, or the development of advanced materials.

Introduction: The Significance of Steric Hindrance in Silane Chemistry

Alkoxysilanes are foundational to materials science, serving as molecular bridges between inorganic substrates and organic polymers. The initial and often rate-determining step in their application is the hydrolysis of the alkoxy groups to form reactive silanol (Si-OH) groups.[2] The rate of this hydrolysis is paramount; rapid, uncontrolled hydrolysis can lead to premature self-condensation and a heterogeneous surface treatment.

Vinyltri-t-butoxysilane is distinguished by its three tert-butoxy groups, which are substantially larger than the methoxy or ethoxy groups found in more common silanes.[1] This steric bulk around the central silicon atom dramatically slows the rate of hydrolysis, providing a wider processing window and enhanced shelf-life for formulations.[1] Understanding the kinetics of VTBS hydrolysis is therefore critical for optimizing reaction conditions and achieving reproducible, high-quality surface modifications.

Reaction Mechanisms: A Tale of Two Catalysts

The hydrolysis of alkoxysilanes is catalyzed by both acids and bases, with the reaction being slowest near a neutral pH.[1][2] The mechanisms, however, differ significantly.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of VTBS proceeds via a mechanism that involves the protonation of an oxygen atom on one of the tert-butoxy groups.[1][2] This protonation makes the tert-butanol a much better leaving group. Subsequently, a water molecule attacks the more electrophilic silicon atom. This process is generally considered to be a bimolecular displacement reaction.[2]

The key steps are:

-

Protonation: A proton from the acidic medium rapidly and reversibly protonates the oxygen of a tert-butoxy group.

-

Nucleophilic Attack: A water molecule attacks the silicon center, leading to a five-coordinate transition state.

-

Leaving Group Departure: The protonated tert-butoxy group departs as tert-butanol, a stable molecule.

-

Deprotonation: The resulting silanol is deprotonated to regenerate the acid catalyst.

Due to the significant steric hindrance from the t-butoxy groups, the backside attack by water is impeded, which is a major contributing factor to the slow reaction rate.

Base-Catalyzed Hydrolysis

In a basic medium, the mechanism involves a direct nucleophilic attack on the silicon atom by a hydroxide ion (OH⁻).[1][2] This forms a pentacoordinate, negatively charged intermediate (a silicate). The departure of the tert-butoxide anion is then facilitated, which subsequently abstracts a proton from a water molecule to form tert-butanol and regenerate the hydroxide catalyst.

The key steps are:

-

Nucleophilic Attack: A hydroxide ion directly attacks the electron-deficient silicon atom. This is typically the rate-determining step.

-

Intermediate Formation: A pentacoordinate silicon intermediate with a negative charge is formed.

-

Leaving Group Departure: A tert-butoxide anion (tBuO⁻) is expelled.

-

Protonation: The highly basic tert-butoxide anion rapidly abstracts a proton from water to form tert-butanol and regenerate the hydroxide ion.

The significant steric bulk of the three t-butoxy groups presents a formidable barrier to the incoming hydroxide ion, making this step energetically unfavorable and thus extremely slow.

Quantitative Analysis of Hydrolysis Kinetics

Due to the slow reaction kinetics of VTBS, in-situ monitoring over extended periods is necessary. ¹H NMR spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID) are two robust methods for this purpose.

Illustrative Kinetic Data

While specific kinetic data for VTBS is not widely published, the following table provides illustrative pseudo-first-order rate constants (k') that reflect the expected behavior based on data from other sterically hindered alkoxysilanes. These values underscore the dramatic influence of pH and the inherently slow nature of the reaction.

| Condition (pH) | Catalyst | Temperature (°C) | Illustrative k' (s⁻¹) | Relative Rate |

| 2.0 | HCl | 50 | 5.0 x 10⁻⁶ | ~500x |

| 4.0 | Acetate Buffer | 50 | 8.0 x 10⁻⁸ | ~8x |

| 7.0 | None (Water) | 50 | 1.0 x 10⁻⁸ | 1x (Baseline) |

| 10.0 | NH₄OH | 50 | 2.5 x 10⁻⁷ | ~25x |

| 12.0 | NaOH | 50 | 9.0 x 10⁻⁷ | ~90x |

Note: This data is hypothetical and for illustrative purposes to demonstrate expected kinetic trends.

Experimental Protocol: ¹H NMR Spectroscopy

¹H NMR is a powerful tool for monitoring the hydrolysis of VTBS by tracking the disappearance of the t-butoxy protons and the appearance of the t-butanol protons.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of VTBS in a deuterated, water-miscible solvent (e.g., Acetone-d₆ or Acetonitrile-d₃).

-

Prepare aqueous solutions of the desired pH using appropriate buffers or dilute acid/base in D₂O to minimize the residual H₂O peak.

-

-

Reaction Initiation:

-

In a clean NMR tube, add a precise volume of the VTBS stock solution.

-

Add an internal standard (e.g., mesitylene or 1,4-dioxane) of known concentration. The standard must be inert under the reaction conditions.

-

Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).

-

Inject a precise volume of the temperature-equilibrated aqueous solution to initiate the hydrolysis.

-

-

Data Acquisition:

-

Immediately begin acquiring ¹H NMR spectra at predetermined time intervals. For a slow reaction like VTBS hydrolysis, intervals could range from 30 minutes to several hours.

-

Ensure consistent acquisition parameters (e.g., relaxation delay D1 of at least 5 times the longest T1) for quantitative accuracy.

-

-

Data Analysis:

-

Integrate the signal for the t-butoxy protons of VTBS (around 1.3 ppm) and the signal of the internal standard.

-

Calculate the concentration of VTBS at each time point relative to the constant concentration of the internal standard.

-

Plot ln([VTBS]t/[VTBS]₀) versus time. The slope of this line will be -k', the pseudo-first-order rate constant.

-

Experimental Protocol: Gas Chromatography (GC-FID)

GC-FID offers an alternative method by quantifying the byproduct of the hydrolysis, tert-butanol.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a sealed, temperature-controlled reaction vessel, combine VTBS, a suitable solvent (e.g., dioxane or acetonitrile), and an internal standard (e.g., n-dodecane).

-

Initiate the reaction by adding the aqueous acid or base catalyst.

-

-

Sampling:

-

At specified time intervals, withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

-

Immediately quench the reaction in the aliquot by adding it to a vial containing a drying agent (e.g., anhydrous sodium sulfate) and a derivatizing agent if necessary, although t-butanol is readily analyzable.

-

-

GC-FID Analysis:

-

Inject a small volume (e.g., 1 µL) of the quenched sample into the GC-FID.

-

Use a suitable capillary column (e.g., a DB-5 or equivalent) that can resolve the solvent, internal standard, VTBS, and tert-butanol.

-

Develop a temperature program that provides good separation of all components.

-

-

Calibration and Analysis:

-

Create a calibration curve by analyzing standard solutions of known tert-butanol concentration with a fixed concentration of the internal standard.

-

From the chromatograms of the reaction aliquots, determine the concentration of tert-butanol at each time point using the calibration curve.

-

The rate of VTBS hydrolysis can be inferred from the rate of tert-butanol formation.

-

Conclusion and Field Insights

The hydrolysis of vinyltri-t-butoxysilane is a process fundamentally governed by the immense steric hindrance of its tert-butoxy groups. This results in reaction kinetics that are orders of magnitude slower than those of traditional alkoxysilanes, a feature that can be exploited for controlled, reproducible surface functionalization. Both acid and base catalysis significantly accelerate the reaction compared to neutral conditions, with distinct mechanisms for each.

For professionals in drug development and materials science, the slow kinetics of VTBS allow for the preparation of stable, pre-hydrolyzed solutions that can be applied with greater precision. The choice of an analytical method for kinetic studies depends on available instrumentation; ¹H NMR offers a direct, non-invasive measurement of the reactant, while GC-FID provides a robust method for quantifying a key byproduct. By carefully controlling pH, temperature, and reactant concentrations, researchers can harness the unique properties of VTBS to create advanced and reliable materials.

References

-

Issa, A. A., Elazazy, M. S., & Luyt, A. S. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 9(1), 17624. [Link]

-

Al-Oweini, R., & El-Rassy, H. (2009). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Polymers, 1(1), 31-56. [Link]

-

Arkles, B., Steinmetz, J. R., Zazyczny, J., & Mehta, P. (1992). Factors contributing to the stability of alkoxysilanes in aqueous solution. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents (pp. 91-104). VSP. [Link]

-

Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50. [Link]

-

Pohl, E. R., Chaves, A., Danehey, C. T., Sussman, A., & Bennett, V. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. In K. L. Mittal (Ed.), Silanes and Other Coupling Agents, Volume 2. CRC Press. [Link]

Sources

A Technical Guide to the Steric Influence of Tert-Butoxy Groups in Vinyltri-t-butoxysilane: Mechanisms, Reactivity, and Applications

Abstract

Vinyltri-t-butoxysilane (VTBS) is an organosilicon compound distinguished by its dual functionality: a polymerizable vinyl group and three sterically demanding tert-butoxy groups attached to the silicon center.[1] This guide provides an in-depth analysis of the pivotal role played by the bulky tert-butoxy substituents in dictating the molecule's reactivity through steric hindrance. We will explore how this steric shield modulates reaction kinetics, particularly in hydrolysis and condensation, thereby offering controlled processing and enhanced stability compared to less hindered analogues like methoxy or ethoxy silanes.[1] Furthermore, this guide will detail the implications of this controlled reactivity in advanced material applications, provide validated experimental protocols for analysis, and present a comprehensive framework for researchers and professionals in drug development and material science.

Introduction to Vinyltri-t-butoxysilane (VTBS) and Steric Hindrance

Vinyltri-t-butoxysilane, with the chemical formula C14H30O3Si, is a unique hybrid molecule.[1] It possesses a vinyl group (-CH=CH2) that serves as a reactive site for polymerization and other addition reactions, enabling its integration into organic polymer chains.[1] Simultaneously, its three tert-butoxy groups (-O-C(CH₃)₃) anchor it to the inorganic world of silicon chemistry.[1]

The defining characteristic of VTBS is the profound steric hindrance imparted by the three tert-butoxy groups.[1] A tert-butyl group is exceptionally bulky and is often utilized in organic chemistry to provide kinetic stabilization.[2][3] In VTBS, these groups form a congested shield around the central silicon atom, physically obstructing the approach of reactants. This "steric shield" is the primary determinant of the molecule's unique reactivity profile, distinguishing it from other common vinylalkoxysilanes.

Caption: Molecular structure of Vinyltri-t-butoxysilane (VTBS).

The Steric Effect on Reactivity at the Silicon Center

The most significant consequence of the tert-butoxy groups' steric bulk is the moderation of hydrolysis and condensation rates, which are fundamental reactions for alkoxysilanes.

Hydrolysis: A Controlled Reaction

Hydrolysis is the initial step where the alkoxy groups (-OR) are replaced by hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either acid or base.

-

Acid-Catalyzed Mechanism: A proton attacks the oxygen of the tert-butoxy group, making it a better leaving group.

-

Base-Catalyzed Mechanism: A hydroxide ion directly attacks the silicon atom.[1]

In both scenarios, the bulky tert-butoxy groups hinder the approach of water or hydroxide ions to the electrophilic silicon center.[1] This steric hindrance dramatically slows the rate of hydrolysis compared to less hindered silanes like vinyltrimethoxysilane (VTMS) or vinyltriethoxysilane (VTES).[1][4] The general trend for hydrolysis rates based on the steric bulk of the alkoxy group is: Methoxy > Ethoxy > t-Butoxy.[4] This reduced hydrolytic sensitivity is a key advantage, allowing for more controlled processing, longer shelf-life of formulations, and preventing premature, uncontrolled crosslinking upon exposure to ambient moisture.[1]

Caption: Steric hindrance in the hydrolysis of VTBS vs. VTMS.

Quantitative Comparison of Hydrolysis Rates

| Alkoxysilane | Alkoxy Group | Relative Steric Bulk | Typical Relative Hydrolysis Rate |

| Vinyltrimethoxysilane (VTMS) | Methoxy (-OCH₃) | Low | Fast |

| Vinyltriethoxysilane (VTES) | Ethoxy (-OCH₂CH₃) | Moderate | Moderate (6-10x slower than VTMS)[4] |

| Vinyltri-t-butoxysilane (VTBS) | tert-Butoxy (-OC(CH₃)₃) | Very High | Very Slow [1] |

| Caption: Comparative data on alkoxysilane hydrolysis rates. |

Influence on the Vinyl Group and Polymerization

While the primary steric effect is centered on the silicon atom, the bulky tert-butoxy groups also influence the reactivity of the vinyl group. This moiety allows VTBS to participate in polymerization reactions, typically through free-radical mechanisms, incorporating the silane into various polymer backbones.[1] The steric congestion can affect the approach of monomers and initiators to the vinyl double bond, potentially influencing polymerization kinetics and the microstructure of the resulting polymer. This can be advantageous in creating polymers with tailored properties such as improved thermal stability and low dielectric constants due to the bulky side chains.

Practical Applications Stemming from Steric Control

The controlled reactivity endowed by the tert-butoxy groups makes VTBS a valuable component in specialized, high-performance applications.

-

Crosslinking Agent: It is used as a crosslinking agent in coatings and composites where a longer working time and controlled curing process are essential.[1]

-

Surface Modification: VTBS can act as a surface modifying agent or coupling agent, bridging organic polymers and inorganic substrates.[1][5] Its slow hydrolysis allows for more uniform and controlled application to surfaces before condensation and bonding occur.

-

Organic-Inorganic Hybrids: It plays a crucial role in creating advanced organic-inorganic hybrid materials and nanocomposites with tailored properties.[1]

Experimental Protocols: A Self-Validating Approach

To quantitatively assess the impact of steric hindrance, a comparative analysis is the most effective method.

Protocol: Comparative Hydrolysis Rate Analysis by ¹H NMR Spectroscopy

This protocol provides a method to monitor the hydrolysis of VTBS against a less hindered silane like VTES. The rationale is to track the disappearance of the alkoxy protons and the appearance of the corresponding alcohol protons over time.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of VTBS (e.g., 0.1 M) in a deuterated solvent that is miscible with water (e.g., Acetone-d6).

-

Prepare a similar stock solution of VTES.

-

Prepare a water/catalyst solution (e.g., D₂O with a small amount of acetic acid for acid catalysis).

-

-

Reaction Initiation:

-

In an NMR tube at a controlled temperature (e.g., 25°C), mix a known volume of the silane stock solution with a known volume of the D₂O/catalyst solution.

-

Causality Check: Using deuterated water (D₂O) prevents a large, interfering H₂O peak in the ¹H NMR spectrum.

-

-

NMR Data Acquisition:

-

Immediately acquire a ¹H NMR spectrum (t=0).

-

Continue to acquire spectra at regular intervals (e.g., every 15 minutes for VTES, every hour for VTBS) for a set duration.

-

Self-Validation: The appearance of a new signal corresponding to tert-butanol (for VTBS) or ethanol (for VTES) confirms that hydrolysis is occurring. The integration of these peaks relative to the starting material's peaks will quantify the reaction progress.

-

-

Data Analysis:

-

Integrate the characteristic peaks of the alkoxy groups of the reactant silane and the corresponding alcohol product.

-

Plot the concentration of the reactant silane versus time to determine the rate of hydrolysis.

-

A pseudo-first-order rate constant (k') can be calculated from the slope of the line when plotting ln[Silane] vs. time.

-

Caption: Workflow for comparative hydrolysis rate analysis.

Conclusion

The three tert-butoxy groups of vinyltri-t-butoxysilane are not merely passive substituents; they are active directors of the molecule's chemical behavior. Through significant steric hindrance, they create a sterically shielded silicon center, leading to markedly reduced rates of hydrolysis and condensation. This "taming" of reactivity is a critical feature, transforming VTBS from a simple vinylalkoxysilane into a specialty monomer for applications demanding controlled processing, stability, and high performance. Understanding the causal relationship between the steric structure of the tert-butoxy groups and the resulting reaction kinetics is fundamental for any scientist or researcher aiming to leverage this unique molecule in the development of advanced materials.

References

- Benchchem. (n.d.). VINYLTRI-T-BUTOXYSILANE | 5356-88-7.

-

ResearchGate. (2023). SYNTHESIS OF TRIETHOXY(VINYLPHENETHYL) SILANE WITH ALKYLATION REACTION OF VINYLTRIETHOXYSILANE TO STYRENE. Retrieved from [Link]

-

ResearchGate. (n.d.). The Surface Modification of Silica with Vinyltriethoxysilane. Retrieved from [Link]

-

ResearchGate. (2019). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Retrieved from [Link]

-

Pohl, E. R., Chaves, A., Danehey, C. T., Sussman, A., & Bennett, V. (2000). Sterically hindered silanes for waterborne systems: A model study of silane hydrolysis. Taylor & Francis eBooks. Retrieved from [Link]

-

ResearchGate. (n.d.). tert‐Butoxysilanols as model compounds for labile key intermediates of the sol–gel process: crystal and molecular structures of (t‐BuO)3SiOH and HO[(t‐BuO)2SiO]2H. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

-

ResearchGate. (2015). Surface Modification of Polyester Fabrics with Vinyltriethoxysilane. Retrieved from [Link]

-

ChemRxiv. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

-

PMC. (n.d.). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]

-

mnt509. (n.d.). Surface Modification of Biomaterials. Retrieved from [Link]

-

LSU Scholarly Repository. (n.d.). The roles of silanes as coupling reagents and in deoxygenative alkylations. Retrieved from [Link]

-

ScienceDirect. (n.d.). Surface modification of nanosilica with 3-mercaptopropyl trimethoxysilane. Retrieved from [Link]

-

Gelest, Inc. (n.d.). VINYLTRIETHOXYSILANE. Retrieved from [Link]

-

Publikationen der UdS. (n.d.). PRINCIPLES OF HYDROLYSIS AND CONDENSATION REACTION OF ALKOXYSILANES. Retrieved from [Link]

-

Walsh Medical Media. (2016). Assessment Effect of Surface Modification of Nano Alumina with Vinyl Trimethoxy Silane to Mechanical Properties of Vinyl Ester R. Retrieved from [Link]

-

ResearchGate. (n.d.). The tert-butyl group in chemistry and biology. Retrieved from [Link]

Sources

VINYLTRI-T-BUTOXYSILANE shelf-life and stability in formulations

An In-Depth Technical Guide to the Shelf-Life and Formulation Stability of Vinyltri-t-butoxysilane

Authored by: A Senior Application Scientist

Abstract

Vinyltri-t-butoxysilane (VTBS) is a versatile organosilicon compound prized for its unique combination of a reactive vinyl group and sterically hindered tert-butoxy groups. This structure provides a balance of reactivity and stability, making it a valuable component in advanced materials, composites, and pharmaceutical formulations. However, its long-term efficacy is critically dependent on its stability, both in storage and within complex formulations. This guide provides a detailed examination of the factors governing the shelf-life of VTBS and offers robust protocols for evaluating its stability. We will explore the fundamental degradation pathways, the influence of environmental and formulation variables, and present validated analytical methodologies for quantitative assessment.

The Molecular Architecture of Vinyltri-t-butoxysilane: A Foundation of Stability

Vinyltri-t-butoxysilane (CAS No: 5356-88-7) possesses a central silicon atom bonded to a vinyl group (-CH=CH2) and three tert-butoxy groups (-O-C(CH₃)₃).[1] This specific architecture is the key to its functional profile.

-

Vinyl Group: Provides a reactive site for polymerization and addition reactions, enabling its integration into polymer matrices as a coupling agent or crosslinker.[1]

-

Tert-Butoxy Groups: These are the hydrolyzable functionalities. Compared to smaller alkoxy groups like methoxy or ethoxy, the bulky tert-butoxy groups create significant steric hindrance around the silicon atom.[1][2] This steric shield is the primary reason for VTBS's reduced sensitivity to ambient moisture and, consequently, its enhanced shelf-life compared to other common alkoxysilanes.[1] The rate of hydrolysis for alkoxysilanes is generally related to their steric bulk, following the trend: Methoxy > Ethoxy > t-Butoxy.[2][3]

This inherent stability allows for more controlled processing and a longer working life in formulations where premature hydrolysis and condensation are undesirable.[1]

The Primary Degradation Pathway: Hydrolysis and Condensation

The principal mechanism governing the stability and shelf-life of VTBS is its reaction with water. This is a two-step process:

-

Hydrolysis: The Si-O-C bond of the tert-butoxy group is cleaved by water to form a reactive silanol (Si-OH) group and tert-butanol as a byproduct. This reaction can proceed stepwise for all three alkoxy groups.

-

Condensation: The newly formed, highly reactive silanol groups condense with each other (or with remaining alkoxy groups) to form stable siloxane (Si-O-Si) bonds, releasing water or alcohol. This process leads to the formation of oligomers and eventually a crosslinked polysiloxane network.

This entire cascade is foundational to how silane coupling agents function, but it is also the primary degradation pathway during storage and in formulations if not properly controlled.[3][4]

Critical Factors Influencing VTBS Stability

The rate of hydrolysis and subsequent condensation is not constant; it is highly sensitive to several factors that must be meticulously controlled.

| Factor | Impact on Stability | Causality and Rationale |

| Moisture | High Impact | Water is the primary reactant for hydrolysis. The presence of even trace amounts of water can initiate the degradation cascade.[1] Therefore, maintaining anhydrous conditions is the single most critical factor for ensuring long shelf-life. |

| pH | High Impact | Hydrolysis is catalyzed by both acids and bases. The reaction rate is slowest near a neutral pH of 7.[1][3] Acidic conditions protonate the oxygen of the alkoxy group, making it a better leaving group, while basic conditions promote nucleophilic attack on the silicon atom.[3] |

| Temperature | Medium Impact | Higher temperatures increase the kinetic energy of molecules, accelerating the rate of all chemical reactions, including hydrolysis and condensation. Storage at elevated temperatures will significantly shorten shelf-life. |

| Formulation Solvents | Variable Impact | Protic solvents (e.g., alcohols, water) can participate in or facilitate hydrolysis. Aprotic solvents are generally preferred. The purity of the solvent, especially its water content, is paramount. |

| Other Components | Variable Impact | Fillers with surface hydroxyl groups (e.g., silica, alumina) can react with VTBS.[5] Other additives may alter the pH of the formulation or contain trace moisture, inadvertently accelerating degradation. |

Recommended Storage and Handling Protocols

To maximize the shelf-life of neat VTBS and maintain its stability in formulations, the following procedures are essential:

-

Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon to displace moisture and oxygen.

-

Container Integrity: Use tightly sealed containers specifically designed for moisture-sensitive materials. Containers should be flushed with an inert gas before sealing.

-

Controlled Environment: Store in a cool, dry place away from direct sunlight and sources of heat.[6][7] Refrigeration is often recommended, but the product should be brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

-

Handling: All handling should be performed in a controlled environment, such as a glove box or under a positive pressure of inert gas. Use dry, clean equipment. Avoid cross-contamination with acidic or basic materials.

Experimental Design for Stability Assessment

A robust stability study is crucial for determining the shelf-life of VTBS and predicting its performance in a final formulation. An accelerated stability study, based on ICH Harmonised Tripartite Guidelines, is the industry-standard approach.[8]

Objective: To quantify the degradation of VTBS over time under stressed conditions (elevated temperature and humidity) to predict its long-term stability under recommended storage conditions.

Detailed Experimental Protocols

A. Initial Sample Characterization (Time Zero)

-

Water Content (Karl Fischer Titration):

-

Rationale: To establish the initial moisture level, which is a critical variable.

-

Protocol: Accurately weigh a sample of VTBS or its formulation into the titration vessel containing a suitable anhydrous solvent (e.g., anhydrous methanol or a specialized Karl Fischer solvent). Titrate with a standardized Karl Fischer reagent to the endpoint. The result is expressed in parts per million (ppm) or weight percent.

-

-

Purity and Degradation Products (Gas Chromatography - GC)

-

Rationale: To quantify the initial purity of VTBS and identify any pre-existing degradation products like tert-butanol or siloxane oligomers.

-

Protocol:

-

Prepare a standard solution of VTBS and potential byproducts (e.g., tert-butanol) in a dry, aprotic solvent (e.g., hexane or toluene).

-

Inject the sample into a GC equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Use a non-polar capillary column suitable for separating silanes.

-

Develop a temperature program that effectively separates the solvent, byproducts, and the parent VTBS compound.

-

Quantify the purity by comparing the peak area of VTBS to the total peak area (area percent) or against a calibrated standard curve.

-

-

-

Structural Integrity (NMR and FTIR Spectroscopy)

-

Rationale: To obtain a structural "fingerprint" of the initial material.

-

¹H NMR: Provides quantitative information on the ratio of vinyl protons to tert-butoxy protons. A decrease in the integral of the tert-butoxy signal over time indicates hydrolysis.

-

FTIR: Monitor characteristic peaks. Key bands to observe include the Si-O-C stretch (around 1070-1100 cm⁻¹) and the C-H bonds of the vinyl group. The appearance and growth of a broad peak around 3200-3700 cm⁻¹ would indicate the formation of Si-OH groups.

-

B. Accelerated Aging

-

Storage: Place hermetically sealed vials of the samples into a calibrated stability chamber set to standard accelerated conditions, typically 40°C ± 2°C and 75% ± 5% Relative Humidity (RH).[8]

-

Time Points: Designate specific pull points for analysis, such as 1 month, 3 months, and 6 months.

C. Time-Point Analysis and Data Interpretation

-

At each time point, remove the designated samples from the chamber and allow them to equilibrate to room temperature before opening.

-

Repeat the full suite of analytical tests (Karl Fischer, GC, NMR, FTIR) as performed at time zero.

-

Data Comparison: Carefully compare the results to the baseline data.

| Analytical Method | Parameter to Monitor | Indication of Instability |

| GC | Purity of VTBS (%) | A decrease in the main VTBS peak area. |

| GC | tert-Butanol Peak | Appearance and increase in the peak area for tert-butanol. |

| Karl Fischer | Water Content (ppm) | An increase in water content, suggesting package seal failure or water as a reaction product from condensation. |

| ¹H NMR | Integral Ratio (t-butoxy:vinyl) | A decrease in the relative integral of the tert-butoxy protons. |

| FTIR | Si-OH band (3200-3700 cm⁻¹) | Appearance and growth of a broad hydroxyl peak. |

By plotting the degradation (e.g., loss of VTBS purity) versus time, a degradation rate can be established. This data can then be used in kinetic models, such as the Arrhenius equation, to extrapolate a predicted shelf-life under normal storage conditions (e.g., 25°C / 60% RH).

Conclusion

The stability of Vinyltri-t-butoxysilane is governed primarily by its susceptibility to hydrolysis, a reaction significantly mitigated by the steric hindrance of its tert-butoxy groups. This inherent characteristic provides VTBS with a superior shelf-life compared to less hindered alkoxysilanes. However, its long-term stability in storage and within formulations is critically dependent on the stringent exclusion of moisture and the control of pH and temperature. By implementing rigorous storage and handling protocols and employing a systematic analytical approach to stability testing, researchers and drug development professionals can ensure the integrity and efficacy of this versatile silane, leading to more robust and reliable final products.

References

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

-

Chemsrc. (n.d.). tri-tert-butoxy(vinyl)silane | CAS#:5356-88-7. Retrieved from [Link]

-

Gelest, Inc. (n.d.). What to Consider When Selecting a Silane Coupling Agent. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, February 6). Hydrolysis of vinyl silanes. Retrieved from [Link]

-

Silsource Inc. (n.d.). VINYLTRIS(METHYLETHYLKETOXIME)SILANE. Retrieved from [Link]

-

Oostendorp, D. J., Bertrand, G. L., et al. (1992). Kinetics and Mechanism of the Hydrolysis and Alcoholysis of Alkoxysilanes. Journal of Adhesion Science and Technology, 6(1), 171-191. Retrieved from [Link]

-

Silico. (n.d.). Silane Coupling Agents. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vinylsilane synthesis. Retrieved from [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. (n.d.). Precautions for Using Silane Coupling Agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis and condensation of alkoxysilanes. Retrieved from [Link]

-

Silicone Surfactant. (2021, December 24). The use Method of Silane Coupling Agent and its Specific Application in the Adhesive Industry. Retrieved from [Link]

-

ResearchGate. (n.d.). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Reproducibility and stability of silane layers in nanoconfined electrochemical systems. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on analysis method for reaction of silane coupling agent on inorganic materials. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vinylsiloxane synthesis. Retrieved from [Link]

-

Wasson-ECE Instrumentation. (n.d.). Analysis of Silanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Vinylsilanes. Retrieved from [Link]

-

ACS Publications. (2015). Quantification of Silane Molecules on Oxidized Silicon: Are there Options for a Traceable and Absolute Determination?. Analytical Chemistry. Retrieved from [Link]

-

Gelest, Inc. (n.d.). How does a Silane Coupling Agent Work? Hydrolysis Considerations. Retrieved from [Link]

- Google Patents. (n.d.). Method for performing qualitative analysis method on silane coupling agent in rubber.

-

PubMed Central (PMC). (n.d.). Accelerated stability studies of Sufoofe Sailan: A Unani formulation. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability and reactivity of γ-ΜPTMS silane in some commercial primer and adhesive formulations. Retrieved from [Link]

-

Gelest, Inc. (n.d.). VINYLTRIMETHOXYSILANE. Retrieved from [Link]

-

ACS Publications. (2021). First-Principles Simulation Study on the Weakening of Silane Coupling to Silica under Alkaline Conditions. Retrieved from [Link]

Sources

- 1. VINYLTRI-T-BUTOXYSILANE | 5356-88-7 | Benchchem [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. gelest.com [gelest.com]

- 4. gelest.com [gelest.com]

- 5. chemsilicone.com [chemsilicone.com]

- 6. Supplier of VINYLTRIS(METHYLETHYLKETOXIME)SILANE | Bulk Manufacturer & Distributor [silsource.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Accelerated stability studies of Sufoofe Sailan: A Unani formulation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: VINYLTRI-T-BUTOXYSILANE as a Crosslinking Agent in Polymers

Abstract

Vinyltri-t-butoxysilane (VTBS) is a bifunctional organosilane that serves as a highly effective crosslinking agent for a variety of polymeric systems. Its unique molecular architecture, featuring a reactive vinyl group and three bulky tert-butoxy groups, offers a distinct advantage in polymer modification.[1] The steric hindrance provided by the tert-butoxy groups imparts a controlled reactivity, significantly slowing the rate of hydrolysis compared to methoxy or ethoxy-based silanes.[1] This characteristic allows for a longer shelf-life in formulations and prevents premature crosslinking during processing, providing greater manufacturing flexibility.[1] These application notes provide a comprehensive overview of the mechanisms, protocols, and best practices for utilizing VTBS to enhance the thermal, mechanical, and chemical properties of polymers.

Introduction: The Unique Profile of Vinyltri-t-butoxysilane (VTBS)

Organofunctional silanes are indispensable tools in materials science, acting as molecular bridges to couple organic polymers with inorganic materials or to create robust, crosslinked polymer networks.[2] Vinyltri-t-butoxysilane (VTBS), or tris(tert-butoxy)vinylsilane, stands out within this class due to its balanced reactivity.

-

Vinyl Functionality: The vinyl group (-CH=CH2) provides a reactive site for incorporation into a polymer backbone via free-radical reactions, such as grafting or copolymerization.[1]

-

Tert-Butoxy Groups: The three sterically bulky tert-butoxy (-O-C(CH3)3) groups are the key to VTBS's controlled performance. Unlike smaller alkoxy groups (e.g., methoxy, ethoxy) that hydrolyze rapidly in the presence of ambient moisture, the tert-butoxy groups offer significant steric hindrance.[1] This slows down the hydrolysis reaction, which is the first step of the moisture-cure crosslinking process.[1]

This controlled hydrolysis is highly desirable in industrial applications, as it allows for the polymer to be compounded and shaped (e.g., via extrusion) before the crosslinking reaction is initiated, a flexibility not easily achieved with more reactive silanes.[3][4]

The Two-Stage Crosslinking Mechanism

The crosslinking process using VTBS is a sequential, two-stage mechanism. The first stage incorporates the silane into the polymer, and the second stage forms the crosslinked network.

Stage 1: Incorporation into the Polymer Backbone

To act as a crosslinker, the VTBS molecule must first be attached to the polymer chains. This is typically achieved through one of two methods:

-

A) Free-Radical Grafting: This is the most common method for modifying existing polymers like polyethylene. The process is initiated by a free-radical source, typically an organic peroxide (e.g., dicumyl peroxide), which abstracts a hydrogen atom from the polymer backbone to create a macroradical. This macroradical then attacks the double bond of the VTBS vinyl group, covalently grafting the silane onto the polymer chain.[5][6][7] This step is performed in the melt, for example, within a twin-screw extruder.[8]

-

B) Copolymerization: In this approach, VTBS is used as a comonomer during the initial synthesis of the polymer.[3] For instance, in the production of acrylic resins or silylated latex systems, VTBS can be copolymerized with monomers like methyl methacrylate or vinyl acetate using a free-radical initiator such as azobisisobutyronitrile (AIBN).[9][10] This method results in a uniform distribution of silane functionality along the polymer backbone.

Diagram: Free-Radical Grafting of VTBS onto a Polymer Chain

Caption: Free-radical initiation and subsequent grafting of VTBS.

Stage 2: Moisture-Cure Crosslinking

Once the polymer has been grafted with VTBS and processed into its final form (e.g., pipe, wire insulation), the crosslinking is activated by exposure to moisture. This stage involves two fundamental reactions:

-

A) Hydrolysis: The three tert-butoxy groups on the silicon atom react with water molecules to form reactive silanol groups (Si-OH) and tert-butanol as a byproduct.[1][11] This reaction can be catalyzed by acids, bases, or organometallic compounds, with organotin catalysts like dibutyltin dilaurate (DBTDL) being common in industrial practice.[11][12][13]

-

B) Condensation: Two adjacent silanol groups—either on the same chain or on different chains—react with each other to form a highly stable and flexible siloxane bridge (Si-O-Si), releasing a molecule of water.[11][12] The repetition of this process throughout the polymer matrix creates a robust, three-dimensional crosslinked network.

Diagram: Hydrolysis and Condensation of Grafted VTBS

Caption: Workflow for the two-step Sioplas PEX-b manufacturing process.

Materials & Equipment:

-

Low-Density Polyethylene (LDPE) pellets

-

Vinyltri-t-butoxysilane (VTBS)

-

Organic Peroxide Initiator (e.g., Dicumyl peroxide, DCP)

-

Catalyst Masterbatch (containing a tin catalyst like DBTDL blended in a PE carrier)

-

Twin-screw extruder for compounding

-

Single-screw extruder for shaping

-

Pelletizer

-

Hot water bath or steam chamber

-

Hot Set Tester, Soxhlet extraction apparatus (for quality control)

Procedure:

Part A: Grafting (Component A Preparation)

-

Pre-blending: In a high-speed mixer, blend the LDPE pellets with the required amount of VTBS (typically 1.5-3.0 phr) and peroxide initiator (0.05-0.2 phr). The liquid components should be added slowly to ensure even coating of the pellets.

-

Causality: This step ensures a homogenous feed for the extruder, which is critical for achieving a uniform grafting reaction.

-

-

Reactive Extrusion: Feed the pre-blended material into a twin-screw extruder with a temperature profile ranging from 170°C to 190°C.

-

Causality: At these temperatures, the PE is molten, and the peroxide decomposes to initiate the grafting reaction. [8]The extruder's screw design provides the necessary mixing and residence time for the reaction to proceed to high conversion.

-

-

Pelletizing: Extrude the molten, grafted polymer through a die, cool it in a water trough, and cut it into pellets using a pelletizer. This is now the grafted material (Component A).

-

Drying: Thoroughly dry the pellets to remove surface moisture and prevent premature reactions.

Part B: Crosslinking

-

Masterbatch Blending: Dry blend the grafted pellets (Component A) with the catalyst masterbatch (Component B) at a specified ratio (e.g., 95:5 by weight).

-

Causality: The catalyst masterbatch introduces the catalyst needed to accelerate the hydrolysis and condensation reactions during the moisture-cure step. [12][13]2. Shaping: Feed the blended material into a single-screw extruder to shape it into the final product (e.g., pipe, cable insulation). The temperature profile should be sufficient to melt the polymer (e.g., 160-200°C) but low enough to minimize pre-curing.

-

-

Moisture Curing: Immediately after extrusion, immerse the shaped product in a hot water bath or place it in a steam chamber (80-95°C) for several hours. [8] * Causality: The high temperature and abundant water accelerate the diffusion of water into the polymer matrix, driving the hydrolysis and condensation of the silane grafts to form the crosslinked network. [8] Self-Validating System (Quality Control):

-

Gel Content Test (ASTM D2765): Measure the percentage of insoluble polymer after extraction with a solvent like xylene. A high gel content (>65-70%) confirms the formation of a crosslinked network.

-

Hot Set Test (EN 60811-2-1): A sample is stretched under load at 200°C. Low elongation and permanent set values indicate a stable crosslinked structure that resists deformation at high temperatures. [8]

Safety & Handling

VTBS is a flammable chemical and requires careful handling. Always consult the Safety Data Sheet (SDS) before use.

| Parameter | Information | Reference |

|---|---|---|

| Physical State | Flammable liquid and vapor | |

| Hazards | Causes serious eye irritation. May cause respiratory irritation. | |

| Boiling Point | 160 - 161 °C | |

| Flash Point | ~46 °C | [14] |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection/face shield, and flame-retardant clothing. Use in a well-ventilated area or with respiratory protection. | [15] |

| Handling Precautions | Keep away from heat, sparks, open flames, and hot surfaces. Ground/bond container and receiving equipment to prevent static discharge. | [15] |

| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed to prevent moisture ingress and hydrolysis. | [15]|

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Gel Content / Incomplete Crosslinking | 1. Insufficient moisture during curing. 2. Inadequate curing time or temperature. 3. Incorrect catalyst masterbatch ratio or inactive catalyst. 4. Low grafting level. | 1. Ensure full immersion in water bath or increase steam saturation. 2. Increase cure time or raise water/steam temperature. 3. Verify masterbatch ratio and use fresh, properly stored catalyst. 4. Optimize VTBS/peroxide levels during the grafting stage. |

| Premature Crosslinking ("Scorching") in Extruder | 1. Excessive processing temperature. 2. Presence of moisture in the feedstock (grafted PE or masterbatch). 3. Peroxide initiator is too reactive for the processing temperature. | 1. Lower the temperature profile in the shaping extruder. 2. Ensure all components are thoroughly dried before extrusion. 3. Select an initiator with a higher decomposition temperature or reduce its concentration. |

| Poor Physical Appearance (e.g., Bubbles, Voids) | 1. Byproducts (tert-butanol, water) trapped during cure. 2. Excessive moisture in feedstock causing premature reaction. | 1. Optimize curing conditions (e.g., pressure, temperature ramp-up) to allow byproducts to diffuse out. 2. Ensure all raw materials are properly dried. |

| Low Grafting Efficiency | 1. Non-optimal extruder temperature (too low for peroxide decomposition or too high, causing degradation). 2. Incorrect peroxide-to-silane ratio. | 1. Adjust the temperature profile of the grafting extruder to match the peroxide's half-life. 2. Optimize the initiator concentration; too much can cause competing side reactions like polymer scission. |

References

-

Vertex AI Search Result:[11] Silane Terminated Polymer Reactions with Non-Tin Catalysts. (2023). [Source details not fully available].

-

Nanjing SiSiB Silicones Co., Ltd. Silane Crosslinking Agents. [Link]

-

A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. (2023). PubMed Central. [Link]

-

Chemsrc. (2025). tri-tert-butoxy(vinyl)silane | CAS#:5356-88-7. [Link]

-

Silane-modified poly(ethylene-co-vinyl acetate): Influence of comonomers on peroxide-initiated vinylsilane crafting. (2000). ResearchGate. [Link]

-

The Cary Company. Silane crosslinking of polyethylene. [Link]

-

Structural comparison of products from peroxide‐initiated grafting of vinylsilane and silane‐functionalized nitroxyl to hydrocarbon and polyolefin substrates. (2008). ResearchGate. [Link]

-

Hubei Co-Formula Material Tech Co.,Ltd. Introduce the Properties and Applications of Vinyl Tri (2-methoxy ethoxy) Silane (KH-172 vinyl silane). [Link]

-

Mechanochemical Modification of Polyethylene by Vinyltrialkoxysilanes. (2002). ResearchGate. [Link]

-

Silane Crosslinked Polyethylene from Different Commercial PE's: Influence of Comonom. (2015). SciELO. [Link]

-

Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. (2023). ResearchGate. [Link]

-

Radical mediated graft modification of polyolefins: Vinyltriethoxysilane addition dynamics and yields. (2006). ResearchGate. [Link]

-

Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. (2023). French-Ukrainian Journal of Chemistry. [Link]

Sources

- 1. VINYLTRI-T-BUTOXYSILANE | 5356-88-7 | Benchchem [benchchem.com]

- 2. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. Silanes for Crosslinking [evonik.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. thecarycompany.com [thecarycompany.com]

- 9. researchgate.net [researchgate.net]

- 10. fujc.pp.ua [fujc.pp.ua]

- 11. adhesivesmag.com [adhesivesmag.com]

- 12. Silane Crosslinking Agents - Nanjing SiSiB Silicones Co., Ltd. [sinosil.com]

- 13. scielo.br [scielo.br]

- 14. tri-tert-butoxy(vinyl)silane | CAS#:5356-88-7 | Chemsrc [chemsrc.com]

- 15. echemi.com [echemi.com]

Application Notes and Protocols for VINYLTRI-T-BUTOXYSILANE as an Adhesion Promoter in Coatings

Introduction: A Paradigm Shift in Interfacial Engineering

In the realm of high-performance coatings, the long-term integrity of the bond between the coating and the substrate is paramount. Adhesion failure, often initiated at the interface by environmental factors like moisture, can lead to catastrophic delamination, corrosion, and loss of functionality. Organofunctional silanes have emerged as a critical class of adhesion promoters, acting as molecular bridges to form durable, covalent bonds between inorganic substrates and organic coating resins.[1]

This guide focuses on a specialized silane, Vinyltri-t-butoxysilane (VTBS). Its unique molecular architecture offers distinct advantages over traditional silanes like methoxy or ethoxy-functional variants. The defining feature of VTBS is the presence of three bulky tert-butoxy groups, which provide significant steric hindrance around the central silicon atom.[2] This steric bulk strategically slows the rate of hydrolysis, a crucial first step in the adhesion mechanism, allowing for more controlled processing, extended pot-life in formulations, and a more uniform, well-ordered interfacial layer.[2] The vinyl functional group provides a reactive site for cross-linking into a wide array of polymer coating systems, particularly those cured via free-radical mechanisms.

This document serves as a comprehensive technical guide for researchers, materials scientists, and formulation chemists, providing a deep dive into the mechanistic underpinnings of VTBS and offering detailed, field-proven protocols for its application.

Molecular Profile and Physicochemical Properties

VINYLTRI-T-BUTOXYSILANE (CAS No: 5356-88-7) is an organosilicon compound with a central silicon atom bonded to one vinyl group (-CH=CH2) and three tert-butoxy groups (-O-C(CH3)3).[2] This structure dictates its reactivity and function.

-

Vinyl Group: Provides organic reactivity, enabling it to co-react with the polymer backbone of the coating resin (e.g., acrylics, vinyl esters, polyesters) during curing. This creates a covalent link between the silane layer and the coating.[2]

-

Tri-t-butoxy Groups: These hydrolyzable groups are the key to forming a strong bond with the substrate. Their bulky nature, compared to smaller alkoxy groups, offers a controlled hydrolysis rate, preventing premature gelation and ensuring a longer shelf-life in formulations.[2]

| Property | Value | Reference |

| Chemical Formula | C₁₄H₃₀O₃Si | [2] |

| Molecular Weight | 274.47 g/mol | [3] |

| Appearance | Colorless Liquid | - |

| Boiling Point | 215-217 °C | - |

| Density | 0.88 g/cm³ | - |

| Refractive Index | 1.423 | - |

The Adhesion Promotion Mechanism: A Two-Stage Interfacial Reaction

The efficacy of VTBS as a coupling agent is rooted in a two-stage chemical process that transforms the liquid silane into a robust, covalently bonded network at the substrate-coating interface. This process is primarily driven by hydrolysis and condensation reactions.

Stage 1: Hydrolysis of Tert-Butoxy Groups

In the presence of water (typically from atmospheric moisture or residual water on the substrate surface), the tert-butoxy groups on the silicon atom hydrolyze to form reactive silanol groups (Si-OH) and tert-butanol as a byproduct.[2] This reaction is the rate-determining step and is significantly slower for VTBS than for methoxy or ethoxy silanes, which is a key processing advantage. The hydrolysis rate is catalyzed by both acids and bases.[2][4]

Stage 2: Condensation and Interfacial Bonding

The newly formed silanol groups are highly reactive and undergo two critical condensation reactions:

-

Bonding to the Substrate: The silanol groups condense with hydroxyl groups present on the surface of inorganic substrates (like glass, aluminum, steel), forming stable, covalent Si-O-Substrate bonds.[5]

-

Cross-linking: The silanol groups also condense with each other, forming a cross-linked polysiloxane network (Si-O-Si). This network provides a cohesive, water-resistant layer at the interface.[6]